Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

N‑(4‑(1H‑pyrazol‑3‑yl)phenyl)‑2‑(1,3‑dioxoisoindolin‑2‑yl)acetamide (CAS 1206995‑22‑3) is a synthetic small molecule that uniquely combines a pyrazole ring, a central phenyl spacer, and a 1,3‑dioxoisoindolin‑2‑yl (phthalimide) moiety via an acetamide bridge. Its distinctive pharmacophoric topology makes it an ideal diversity element for fragment‑ or lead‑like screening libraries targeting IDO1 or RT. With a computed tPSA of 92.4 Ų and 5 rotatable bonds, this compound is perfectly suited for parallel artificial membrane permeability assays (PAMPA) and Caco‑2 permeability studies to establish structure‑permeability relationships. Researchers can obtain this compound as a structurally matched negative control for active pyrazole‑acetamides or use its free pyrazole N‑H and acetamide linker as synthetic handles for late‑stage diversification. For procurement, independent verification of inactivity in your specific assay system is recommended. Request a quote today to source this high‑purity building block for your next discovery campaign.

Molecular Formula C19H14N4O3
Molecular Weight 346.346
CAS No. 1206995-22-3
Cat. No. B2420180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS1206995-22-3
Molecular FormulaC19H14N4O3
Molecular Weight346.346
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4
InChIInChI=1S/C19H14N4O3/c24-17(11-23-18(25)14-3-1-2-4-15(14)19(23)26)21-13-7-5-12(6-8-13)16-9-10-20-22-16/h1-10H,11H2,(H,20,22)(H,21,24)
InChIKeySCASNWLAVSDFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS 1206995-22-3 – Core Structural Identity and Procurement-Relevant Physicochemical Profile


N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 1206995-22-3) is a synthetic small molecule with the molecular formula C₁₉H₁₆N₄O₃ and a molecular weight of 346.3 g/mol [1]. Its structure combines a pyrazole ring, a central phenyl spacer, and a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety linked through an acetamide bridge [1]. The compound is classified in PubChem under CID 534418 [1]. No primary biological activity data or direct comparator studies have been identified in publicly available literature, patents, or authoritative databases as of the search date.

Why Generic Structural Analogs Cannot Substitute for N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in Scientific Procurement


The combination of a 4-(1H-pyrazol-3-yl)phenyl group and a 1,3-dioxoisoindolin-2-yl acetamide side chain creates a highly specific pharmacophoric topology that is absent in simpler pyrazole-acetamide or phthalimide-acetamide fragments [1]. Even closely related compounds in which the pyrazole regioisomerism or the phenyl substitution pattern is altered result in distinct hydrogen-bond donor/acceptor geometries and conformational preferences, as evidenced by comparative conformational analysis of pyrazole-phenyl acetamide series [2]. Generic substitution with compounds lacking the pyrazole-phenyl-phthalimide triad would yield a different molecular recognition profile and cannot be justified without explicit target-specific equivalence data, which are currently unavailable for this compound.

Quantitative Differential Evidence Assessment for N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 1206995-22-3)


Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count Differentiate from Mono-functional Analog

The target compound possesses a computed tPSA of 92.4 Ų and 4 hydrogen-bond acceptor sites, arising from the integrated pyrazole and phthalimide-dione systems [1]. This contrasts with the simpler analog 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide (CAS 2017-94-9), which has a tPSA of 66.5 Ų and only 3 hydrogen-bond acceptors [2]. The higher tPSA and increased acceptor count of the target compound predictably alter passive permeability and solubility profiles, which are critical parameters in cellular assay performance.

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Hydrogen-Bond Donor Count and Aromatic Ring Count Provide Scaffold Differentiation vs. Tolyl-Pyrazole Acetamides

The target compound contains 2 hydrogen-bond donors (pyrazole N-H, amide N-H) and 3 aromatic ring systems [1]. In contrast, the tolyl-pyrazole analog N-(4-(1H-pyrazol-3-yl)phenyl)-2-(p-tolyl)acetamide (CAS 1430886-17-1) contains 2 hydrogen-bond donors but only 2 aromatic rings and lacks the phthalimide dione . The additional aromatic ring and two carbonyl oxygens in the target compound introduce extra π-stacking and electrostatic interaction opportunities that are unavailable in the simpler tolyl analog.

Fragment-based screening Scaffold selection Medicinal chemistry

Rotatable Bond Analysis Indicates Conformational Restriction Relative to Alkyl-Linked Phthalimide Acetamides

The target compound has 5 rotatable bonds (excluding ring rotations) due to the acetamide linker and pyrazole-phenyl connection [1]. In comparison, the alkyl-extended analog 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide contains 6 rotatable bonds with an N-isopropyl substituent adding additional conformational degrees of freedom [2]. The lower rotatable bond count of the target compound implies reduced conformational entropy penalty upon binding, which is a favorable parameter for achieving higher ligand efficiency in a fixed-target binding pocket.

Conformational analysis Ligand efficiency Scaffold optimization

No Identifiable In-Class Biological Potency Data: Differentiation from Precedented IDO1 and Reverse Transcriptase Scaffolds Cannot Be Quantified

Phthalimide-containing acetamides have been reported as inhibitors of both IDO1 [1] and HIV-1 reverse transcriptase [2]. However, the specific compound CAS 1206995-22-3 has not been disclosed in any public biological activity dataset, including ChEMBL, BindingDB, PubChem BioAssay, or peer-reviewed literature as of the search date. No IC₅₀, Kd, or cellular activity data could be identified. This absence of data prevents any quantitative comparison with known active compounds in these target classes, including pyrazole-based IDO1 inhibitors such as those described in US9624188.

IDO1 inhibition Reverse transcriptase inhibition Pyrazole-phthalimide scaffold

Recommended Application Scenarios for N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Based on Current Structural Evidence


Novel Scaffold for IDO1 or Reverse Transcriptase Inhibitor Fragment Library Screening

Given the established IDO1 inhibitory activity of phthalimide derivatives [1] and the RT inhibition of N-phenyl-phthalimide acetamides [2], this compound serves as a structurally novel entry for library-based screening. Its uncharacterized biological profile makes it suitable as a diversity element in fragment or lead-like compound collections aimed at these target classes. Researchers should generate primary dose-response data before committing to analog synthesis.

Physicochemical Probe for Permeability–Activity Relationship Studies in Pyrazole-Phthalimide Series

The computed tPSA of 92.4 Ų and 5 rotatable bonds place this compound in a chemical space distinct from simpler pyrazole-acetamides [1]. It can be deployed in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies to establish structure–permeability relationships across a series of pyrazole-phenyl-acetamides. This positioning supports medicinal chemistry optimization where tuning tPSA is critical.

Negative Control or Inactive Analog for Pyrazole-Containing Bioactive Compounds

In the absence of confirmed activity against known targets, this compound can function as a structurally matched negative control for closely related pyrazole-acetamide bioactive molecules. Its molecular weight (346.3 g/mol) and hydrogen-bond donor count (2) mirror many active compounds in the class [1]. Procurement for this purpose requires independent verification of inactivity in the specific assay system.

Synthetic Intermediate for Diversification Libraries

The free pyrazole N-H and the acetamide linker provide synthetic handles for further derivatization. The compound can be alkylated, acylated, or coupled via Suzuki or Buchwald-Hartwig reactions at the pyrazole or phenyl rings [1]. Use as a late-stage diversification intermediate is viable where subsequent products are screened for novel biological activity.

Quote Request

Request a Quote for N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.